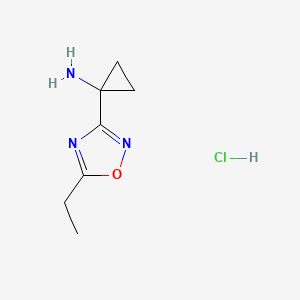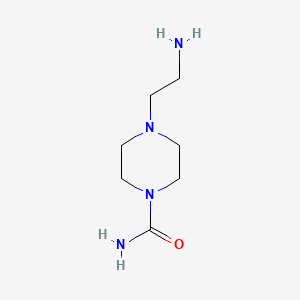
4-(2-Aminoethyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Aminoethyl)piperazine-1-carboxamide is a derivative of piperazine, a heterocyclic organic compound. This compound is characterized by the presence of an aminoethyl group attached to the piperazine ring, which is further linked to a carboxamide group. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)piperazine-1-carboxamide typically involves the reaction of piperazine with ethylenediamine or ethanolamine under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the use of flow chemistry devices for the automated preparation of piperazine derivatives .
Industrial Production Methods
Industrial production of this compound often involves the reaction of ethylene dichloride with ammonia, producing various ethylene amines, including aminoethyl piperazine . This process is followed by purification through distillation to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Aminoethyl)piperazine-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino and carboxamide groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, hydrogenation catalysts, and oxidizing agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
4-(2-Aminoethyl)piperazine-1-carboxamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(2-Aminoethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(2-Aminoethyl)piperazine-1-carboxamide include:
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- Pomalidomide-dipiperazine-NH2 hydrochloride
- C5 Lenalidomide-dipiperazine-NH2 hydrochloride
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility in forming various derivatives and its significant role in scientific research and industrial applications highlight its importance compared to other similar compounds.
Eigenschaften
Molekularformel |
C7H16N4O |
|---|---|
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
4-(2-aminoethyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C7H16N4O/c8-1-2-10-3-5-11(6-4-10)7(9)12/h1-6,8H2,(H2,9,12) |
InChI-Schlüssel |
WNQQAQZXXWJZKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCN)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{8-[(1,3-benzothiazol-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B13452764.png)
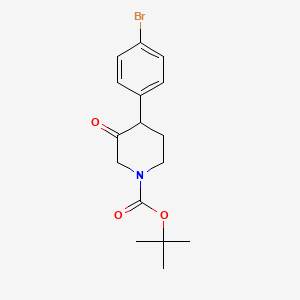
![[(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride](/img/structure/B13452773.png)
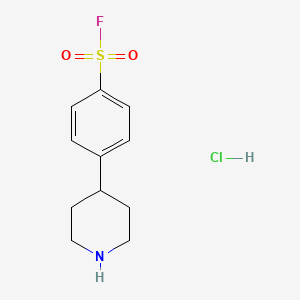
![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane](/img/structure/B13452784.png)
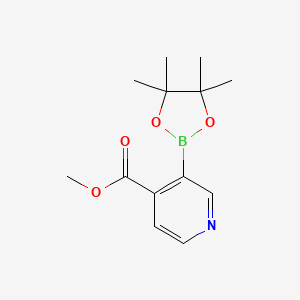

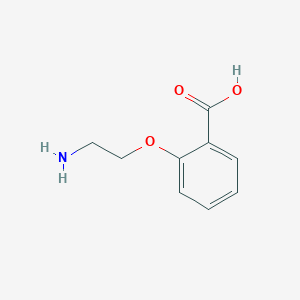
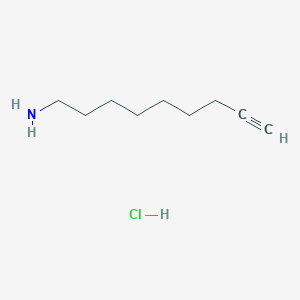
![Ethyl (3as,6as)-2,5-dibenzyl-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13452820.png)
![5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B13452824.png)
![methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13452826.png)
